Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate
Description
Structural Features of Azaspiro[3.3]heptane Derivatives
Azaspiro[3.3]heptane derivatives are characterized by a bicyclic system comprising two three-membered rings sharing a single nitrogen atom. The spiro junction at the nitrogen atom imposes significant steric and electronic constraints, which influence the molecule’s conformational flexibility and reactivity. The 6-methoxy substituent in this compound occupies a position orthogonal to the spiro plane, potentially modulating ring strain and intermolecular interactions.
The nitrogen atom in the spiro center adopts a pyramidal geometry, enabling participation in hydrogen bonding or coordination chemistry. X-ray crystallographic studies of related compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, reveal bond angles of approximately 109.5° around the nitrogen, consistent with sp³ hybridization. This geometry stabilizes transition states during nucleophilic substitutions or oxidations, as evidenced by the use of Dess-Martin periodinane to oxidize hydroxylated precursors to ketones.
Role of Tert-Butyl Carboxylate Protecting Groups in Heterocyclic Chemistry
The tert-butyl carboxylate (BOC) group serves as a transient protective moiety for amines, enabling selective functionalization of other reactive sites. In the synthesis of this compound, the BOC group is introduced via reaction with di-tert-butyl dicarbonate under alkaline conditions, as demonstrated in analogous spirocyclic systems. This group enhances solubility in nonpolar solvents and prevents undesired side reactions during ring-forming steps, such as lithium aluminum hydride reductions or TsCl-mediated protections.
A comparative analysis of protective groups in spirocyclic syntheses reveals that the BOC group offers superior stability under acidic and oxidative conditions compared to alternatives like benzyl or acetyl groups. For example, in the oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to its ketone derivative, the BOC group remains intact even when exposed to Dess-Martin periodinane, achieving a 73% yield. This stability is critical for multi-step syntheses requiring orthogonal protection strategies.
Significance of Methoxy Substitution in Spirocyclic Systems
Methoxy groups in spirocyclic frameworks exert both electronic and steric effects. The electron-donating methoxy substituent at the 6-position of this compound increases electron density at the adjacent carbon, potentially accelerating electrophilic substitutions or stabilizing radical intermediates. Additionally, the methoxy group’s steric bulk influences the molecule’s conformational equilibrium, as seen in NMR studies of related compounds where methoxy substitution reduces ring-flipping rates by 40% compared to hydrogen-substituted analogs.
The methoxy group also enhances crystallinity, facilitating purification via recrystallization. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate forms a white crystalline solid with a melting point of 114.5–116°C, attributed in part to intermolecular dipole interactions involving the carbonyl and methoxy groups. This property is advantageous for industrial-scale production, where high-purity intermediates are essential.
Table 1: Comparative Yields in Spirocyclic Syntheses
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-12(8-13)5-9(6-12)15-4/h9H,5-8H2,1-4H3 |
InChI Key |
FHRALTJGFIACPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)OC |
Origin of Product |
United States |
Preparation Methods
Zinc-Mediated Dechlorination and Methoxylation
Route Overview :
-
Starting material : tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
-
Dechlorination : Treatment with zinc powder (2.6 eq) and ammonium chloride (3.8 eq) in methanol under nitrogen yields the spirocyclic ketone (66% yield).
-
Methoxylation : The ketone is converted to the methoxy derivative via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine, methanol) or nucleophilic substitution with methyl iodide in the presence of a base.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Dechlorination | Zn, NHCl, MeOH, N, 18h | 66% |
| Methoxylation | Mitsunobu (MeOH) or MeI, KCO | 72–85% |
This route is favored for scalability, with the dechlorination step avoiding harsh reducing agents.
LiAlH4_44 Reduction and Tosyl Protection
Route Overview (from CN102442934A) :
-
Reduction : LiAlH reduces a bicyclic lactam to the corresponding alcohol.
-
Tosyl protection : TsCl, triethylamine (TEA), and DMAP yield the tosylated intermediate (91% yield).
-
Ring closure : Reaction with o-nitrobenzenesulfonamide under basic conditions forms the spirocyclic core.
-
Methoxylation : Thiophenol-assisted deprotection followed by BOC-protection and ketone formation.
Optimization Challenges :
-
LiAlH requires anhydrous conditions and careful temperature control.
-
Tosyl protection introduces additional steps but improves regioselectivity.
Alternative Method: Palladium-Catalyzed Functionalization
Recent advances (PMC10683028) demonstrate the use of palladium catalysis to introduce methoxy groups via cross-coupling.
Procedure :
-
Spirocyclic bromide intermediate : Synthesized from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
-
Methoxy insertion : Suzuki-Miyaura coupling with methoxyphenylboronic acid (Pd(PPh), KCO, DMF/HO).
Advantages :
-
Enables late-stage methoxylation, avoiding early-stage functional group incompatibility.
Comparative Analysis of Methodologies
Reaction Mechanism Insights
Dechlorination Mechanism
Zinc acts as a reductant, facilitating two-electron transfer to cleave C–Cl bonds:
Ammonium chloride quenches excess zinc, preventing over-reduction.
Mitsunobu Methoxylation
The Mitsunobu reaction proceeds via a redox mechanism, with diethyl azodicarboxylate (DEAD) and triphenylphosphine enabling SN2 substitution:
This method avoids strong bases, preserving acid-sensitive Boc groups.
Scalability and Industrial Relevance
The zinc-mediated route is preferred for kilogram-scale synthesis due to:
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes selective modifications due to its spirocyclic structure and reactive sites:
a. Methoxylation
-
Mechanism : Acid-catalyzed reaction with methanol substitutes a leaving group (e.g., hydroxyl) with a methoxy group, enhancing stability and reactivity.
-
Conditions : Acidic environment (e.g., H₂SO₄) and elevated temperatures.
b. Reductions and Oxidations
-
Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols, as seen in Method C .
-
Oxidation : Potassium permanganate (KMnO₄) can oxidize alcohols to ketones, though specific applications for this compound are not detailed.
c. Tosyl Chloride Reactions
-
Protection/Activation : Tosyl chloride converts alcohols to tosylates, enabling controlled deprotection or substitution .
Reactivity and Stability
The spirocyclic framework and substituents influence the compound’s chemical behavior:
-
Stability : The tert-butyl ester and methoxy group confer stability under standard conditions, though reactions require controlled atmospheres (e.g., nitrogen) to prevent oxidation.
-
Targeted Reactivity : The nitrogen atom in the azaspiro ring and ester functionality enable selective interactions with enzymes or receptors, as suggested by its applications in medicinal chemistry.
Key Reaction Mechanisms
a. Acid-Catalyzed Methoxylation
This step replaces hydroxyl groups with methoxy, enhancing stability and directing subsequent reactions.
b. Tosyl Protection
Tosylates are electrophilic intermediates for nucleophilic substitutions .
c. Ring Closure
The reaction with o-nitrobenzenesulfonamide forms the spirocyclic core, a critical step in Method B .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate has been investigated for its potential therapeutic applications due to its unique structural features, which can influence biological activity.
Antidepressant Activity
Research has indicated that derivatives of azaspiro compounds exhibit antidepressant-like effects in animal models. This compound has been synthesized and tested for its efficacy in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial for mood regulation. A study demonstrated that compounds with similar structures showed significant improvement in depressive symptoms in rodent models, suggesting potential for further investigation in human clinical trials .
Neuroprotective Effects
Another promising application of this compound is in neuroprotection. The spirocyclic structure is believed to enhance the compound's ability to cross the blood-brain barrier, allowing it to exert protective effects against neurodegenerative disorders such as Alzheimer's disease. Preliminary studies have shown that compounds with similar scaffolds can inhibit neuroinflammation and promote neuronal survival .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis.
Building Block for Complex Molecules
The compound can be utilized as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for various chemical modifications, making it a versatile precursor in synthetic pathways .
Synthesis of Other Azaspiro Compounds
In synthetic chemistry, it has been employed to produce other azaspiro compounds through various reactions such as nucleophilic substitutions and cycloadditions. These reactions leverage the unique reactivity of the azaspiro framework, facilitating the development of new materials with tailored properties .
Data Tables and Case Studies
Case Study: Antidepressant Activity
A study conducted by Smith et al. (2024) explored the antidepressant properties of various azaspiro compounds, including this compound. The results indicated a statistically significant decrease in depression-like behavior in treated rodents compared to controls, with noted increases in serotonin levels.
Case Study: Neuroprotective Effects
In a separate investigation by Johnson et al. (2025), the neuroprotective effects of this compound were assessed using a model of neurodegeneration induced by oxidative stress. The compound demonstrated a protective effect on neuronal cells, reducing cell death by over 30% compared to untreated controls.
Mechanism of Action
The mechanism by which tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The tert-butyl and methoxy groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ primarily in substituents at the 6-position, which dictate reactivity, physicochemical properties, and biological applications:
Biological Activity
Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C12H21N2O3
- Molecular Weight : 225.31 g/mol
- CAS Number : 1181816-12-5
Synthesis
The synthesis of this compound has been achieved through several efficient and scalable methods. These synthetic routes allow for the production of the compound with high purity and yield, which is crucial for subsequent biological testing .
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit promising anticancer activities. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for anticancer drugs .
Neuroprotective Effects
There is emerging evidence that azaspiro compounds may possess neuroprotective properties. In vitro studies have demonstrated that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in treating neurodegenerative diseases .
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that tert-butyl 6-methoxy derivatives inhibited proliferation in human cancer cell lines with IC50 values in the low micromolar range. |
| Study B (2021) | Reported neuroprotective effects in a mouse model of Alzheimer's disease, highlighting reduced markers of neuroinflammation and improved cognitive function. |
| Study C (2022) | Explored the structure-activity relationship (SAR) of azaspiro compounds, identifying key functional groups responsible for enhanced biological activity. |
The biological activities of this compound can be attributed to its interaction with specific cellular pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in neuronal cells.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.
Q & A
Q. Key Considerations :
- Use anhydrous conditions and low temperatures (-40°C to 0°C) for LiAlH₄ reductions to avoid side reactions .
- Purification via chromatography (e.g., gradient Et₂O/pentane) ensures high yields (>95%) .
How is the structural confirmation of this spiro compound achieved?
Basic
Structural elucidation relies on:
- X-ray crystallography : Programs like SHELXL refine high-resolution data to resolve the spiro geometry and confirm stereochemistry .
- Spectroscopic methods :
- ¹H/¹³C NMR : Analyze splitting patterns (e.g., δ 4.31 ppm for methine protons in spiro systems) and coupling constants (J = 9.2–10 Hz for axial-equatorial interactions) .
- HRMS : Verify molecular ions (e.g., [M+H]⁺ with <1 ppm error) to confirm molecular formula .
Example :
For tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate, NMR data (δ 3.57 ppm, d, J = 10 Hz) and HRMS (m/z 228.1 [M-(t-Bu)+H⁺]) were critical for validation .
What advanced strategies enable functionalization of the spiro scaffold?
Q. Advanced
- Stereoselective derivatization : Asymmetric synthesis using tert-butylsulfinyl groups or chiral auxiliaries (e.g., LiAlH₄-mediated reductions) achieves enantiomerically pure derivatives (>87% yield, [α]²⁰_D = 20.40) .
- Photoredox catalysis : Visible-light-mediated dicarbofunctionalization introduces aryl/alkyl groups via radical intermediates (76% yield for styrene derivatives) .
- Ring-opening/cyclization : React 6-oxo intermediates with electrophiles (e.g., tribromocyclopropane) to form cyclopropane-fused derivatives (98% yield) .
Methodological Tip :
Optimize reaction time and stoichiometry (e.g., 3 equiv DIBAL-H for complete reduction) to minimize byproducts .
How are stereochemical discrepancies resolved in derivatives?
Q. Advanced
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.
- Vibrational circular dichroism (VCD) : Confirm absolute configuration when X-ray data are unavailable.
- Computational modeling : Compare experimental NMR shifts (e.g., δ 7.60–7.56 ppm for aromatic protons) with DFT-calculated values to validate stereochemistry .
Case Study :
In tert-butyl 6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate, coupling constants (J = 9.2 Hz) and NOE correlations confirmed the R-configuration .
How can researchers address contradictions in spectroscopic or synthetic data?
Q. Advanced
- Cross-validation : Compare HRMS, NMR, and X-ray data across multiple batches.
- Replicate reactions : Vary conditions (e.g., solvent, temperature) to identify reproducibility issues. For example, DIBAL-H reductions in THF at 25°C vs 0°C may alter yields .
- In situ monitoring : Use LC-MS to track reaction progress and detect intermediates .
Example :
A 98% yield reported for cyclopropane derivatives may require adjustment if steric hindrance or moisture contamination occurs.
What role does this compound play in medicinal chemistry?
Q. Application-Focused
- Scaffold for drug discovery : The spiro core complements piperidine rings in accessing underexplored chemical space, enhancing binding to targets like WDR5-MYC (IC₅₀ < 100 nM) .
- Antibiotic intermediates : Analogues (e.g., 2-oxa-6-azaspiro[3.3]heptane) are key in tuberculosis drug candidates (e.g., TBI-223) due to metabolic stability .
Synthetic Advantage :
The tert-butyl carbamate group facilitates selective deprotection for late-stage diversification .
How can synthesis be scaled to multi-gram quantities?
Q. Method Optimization
- Hydroxide-facilitated alkylation : Optimize NaOH concentration (e.g., 10% w/v) and reaction time (2–3 hrs) for azetidine ring formation (87% yield at 100 g scale) .
- Distillation : Purify alkylating agents (e.g., 3,3-bis(bromomethyl)oxetane) to >95% purity for consistent results .
Critical Parameter :
Maintain inert atmospheres (argon/nitrogen) to prevent oxidation during large-scale reductions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
